Idarubicin
Vue d'ensemble
Description
Idarubicin is an anthracycline antineoplastic agent used to treat acute myeloid leukemia (AML) in adults . It is a DNA-intercalating analog of daunorubicin which has an inhibitory effect on nucleic acid synthesis and interacts with the enzyme topoisomerase II . The absence of a methoxy group at position 4 of the anthracycline structure gives the compound a high lipophilicity which results in an increased rate of cellular uptake compared with other anthracyclines .
Synthesis Analysis
Idarubicinone was synthesized from tetracene, an ideal aromatic precursor containing the essential tetracyclic framework . The synthesis involved Co- and Ru-catalyzed arene oxidation and arenophile-mediated dearomative hydroboration .
Molecular Structure Analysis
The structural formula of Idarubicin is C26H27NO9•HCl . It is a DNA-intercalating analog of daunorubicin .
Chemical Reactions Analysis
Idarubicin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes .
Physical And Chemical Properties Analysis
Idarubicin is a solid substance . Its molecular weight is 533.95 .
Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Oncology .
Summary of the Application
Idarubicin (IDA) is an anthracycline antibiotic with pronounced lipophilicity, known for its accelerated nuclear sequestration, enhanced cellular permeability, and potent cytotoxicity . Despite IDA’s demonstrated effectiveness in combating a spectrum of cancers, its therapeutic utility is significantly hampered by the onset of deleterious side effects such as cardiotoxicity and myelosuppression .
Methods of Application or Experimental Procedures
The manuscript provides an exhaustive analysis of novel methodologies that have been developed to circumvent the impediments associated with IDA delivery, encompassing lipid-based nanoparticles (NPs), polymeric nanocarriers, carbonaceous nanostructures, and inorganic NPs .
Results or Outcomes
It examines key parameters such as drug release, encapsulation efficacy, loading proficiency, zeta potential, along with in vivo and in vitro characterizations, offering a comprehensive assessment of the advancements in disparate delivery systems for IDA .
Application in Drug-Eluting Beads
Specific Scientific Field
This application falls under the field of Pharmaceutics .
Summary of the Application
Idarubicin (IDA) is a derivative of doxorubicin, which has better lipophilicity, meaning its uptake through the cellular membrane is improved . The application of IDA in Transarterial chemoembolization (TACE) has been proved by previous studies .
Methods of Application or Experimental Procedures
The study aimed to investigate the idarubicin loading method, compatible stability with contrast agent, release profiles, and morphological properties of CalliSpheres® . The amounts of idarubicin added, loading medium, loading condition, and drug concentration were investigated as factors influencing drug loading efficiency .
Results or Outcomes
The idarubicin loading efficiency was above 95% after 10 min for all three CalliSpheres® with the optimized method of adding 20 mg of idarubicin at a concentration of 2 mg/mL and incubating at room temperature . The drug leak rate was under 1% within 8 h after mixing with iopamidol .
Application in Nanotechnology for Cancer Therapy
Specific Scientific Field
This application falls under the field of Nanotechnology and Oncology .
Summary of the Application
Idarubicin (IDA) is known for its accelerated nuclear sequestration, enhanced cellular permeability, and potent cytotoxicity . Despite its effectiveness in combating a spectrum of cancers, its therapeutic utility is hampered by side effects such as cardiotoxicity and myelosuppression .
Methods of Application or Experimental Procedures
The manuscript provides an analysis of novel methodologies developed to circumvent the impediments associated with IDA delivery, encompassing lipid-based nanoparticles (NPs), polymeric nanocarriers, carbonaceous nanostructures, and inorganic NPs .
Results or Outcomes
It examines key parameters such as drug release, encapsulation efficacy, loading proficiency, zeta potential, along with in vivo and in vitro characterizations, offering a comprehensive assessment of the advancements in disparate delivery systems for IDA .
Application in Leukemia Treatment
Specific Scientific Field
This application falls under the field of Hematology and Oncology .
Summary of the Application
Idarubicin is a derivative of doxorubicin and is used exclusively for the treatment of leukemia . It may also inhibit polymerase activity, affect regulation of gene expression, and produce free radical damage to DNA .
Methods of Application or Experimental Procedures
Idarubicin is administered intravenously in the treatment of acute myeloid leukemia .
Results or Outcomes
Idarubicin has shown effectiveness in the treatment of leukemia, but like other anthracyclines, it can have side effects such as cardiotoxicity .
Application in Nanocarriers for Cancer Therapy
Specific Scientific Field
This application falls under the field of Nanotechnology and Oncology .
Summary of the Application
The use of nanocarriers allows for the encapsulation of Idarubicin (IDA), enabling precise and sustained release, hence ensuring specific drug delivery while minimizing adverse effects on the whole system .
Methods of Application or Experimental Procedures
The manuscript provides an exhaustive analysis of novel methodologies that have been developed to circumvent the impediments associated with IDA delivery, encompassing lipid-based nanoparticles (NPs), polymeric nanocarriers, carbonaceous nanostructures, and inorganic NPs .
Results or Outcomes
It examines key parameters such as drug release, encapsulation efficacy, loading proficiency, zeta potential, along with in vivo and in vitro characterizations, offering a comprehensive assessment of the advancements in disparate delivery systems for IDA .
Application in Induction Chemotherapy for Acute Myeloid Leukemia
Specific Scientific Field
This application falls under the field of Hematology and Oncology .
Summary of the Application
Idarubicin is used in induction chemotherapy for acute myeloid leukemia (AML). A high daily dose of daunorubicin (90 mg/m2/d for 3 days) should be the future standard of care for induction in patients with AML, but it remains unclear whether high-dose daunorubicin is superior to idarubicin (12 mg/m2/d for 3 days) .
Methods of Application or Experimental Procedures
The study conducted a randomized trial comparing two different doses of daunorubicin as induction chemotherapy in young adults with acute myeloid leukemia (AML) .
Results or Outcomes
The study showed intensification of induction therapy using a high daily dose of daunorubicin (90 mg/m2/d x 3d) improved both complete remission (CR) rate and survival duration compared to idarubicin .
Safety And Hazards
Idarubicin is fatal if swallowed . It may damage fertility or the unborn child . It is suspected of causing genetic defects and cancer . It is recommended that idarubicin be administered only under the supervision of a physician who is experienced in leukemia chemotherapy and in facilities with laboratory and supportive resources adequate to monitor drug tolerance and protect and maintain a patient compromised by drug toxicity .
Orientations Futures
There is ongoing research to improve the therapeutic efficacy of Idarubicin. For example, one study discusses the paradigm of treatment of acute promyelocytic leukemia in 2023, reinforcing the high risk of early death without prompt initiation of treatment at first clinical suspicion, and dedicating a special focus to novel agents and future directions to improve cure rates and quality of life in patients affected by acute promyelocytic leukemia .
Propriétés
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3/t10-,15-,16-,17-,21+,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXDZDZNSLXDNA-TZNDIEGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57852-57-0 (Hydrochloride) | |
Record name | Idarubicin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058957929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7023142 | |
Record name | Idarubicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Idarubicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015308 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.72e-01 g/L | |
Record name | Idarubicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015308 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Idarubicin has antimitotic and cytotoxic activity through a number of proposed mechanisms of action: Idarubicin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes. | |
Record name | Idarubicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01177 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Idarubicin | |
CAS RN |
58957-92-9 | |
Record name | Idarubicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58957-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Idarubicin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058957929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Idarubicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01177 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Idarubicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IDARUBICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRP63D75JW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Idarubicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015308 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.